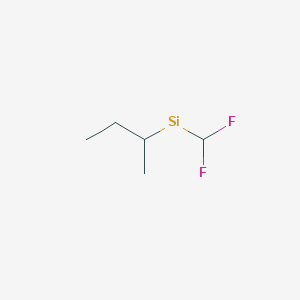
CID 78063756
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78063756” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78063756 involves several steps, including the selection of appropriate starting materials and reagents, followed by a series of chemical reactions under controlled conditions. The specific synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common techniques used in the synthesis include:
Lysis: Breaking the cells open to expose the DNA and RNA.
Lipid Membrane Removal: Treating the samples with a detergent such as Triton X-100 or NP-40.
Nucleic Acid Precipitation: Achieved by adding alcohol to the sample.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated equipment and standardized protocols. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include:
Sample Preparation Procedure: Ensuring the consistency of nitrosamine measurements.
Matrix Effects: Addressing variations in measurements across different labs.
Chemical Reactions Analysis
Types of Reactions
CID 78063756 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
CID 78063756 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of CID 78063756 involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence cellular signaling pathways. The precise mechanism depends on the context of its use and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78063756 include other chemical entities with related structures and properties. These compounds may share common functional groups or exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific chemical structure and the distinct set of reactions it undergoes. Its unique properties make it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C5H10F2Si |
|---|---|
Molecular Weight |
136.21 g/mol |
InChI |
InChI=1S/C5H10F2Si/c1-3-4(2)8-5(6)7/h4-5H,3H2,1-2H3 |
InChI Key |
SRGFVIXAYDBQAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Si]C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


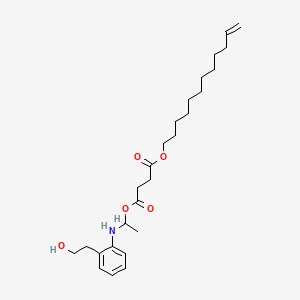
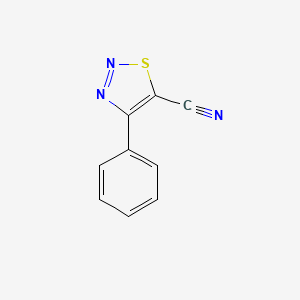
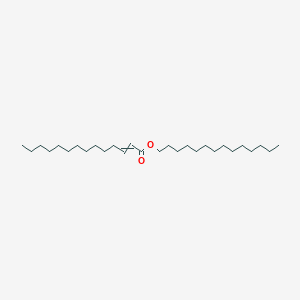
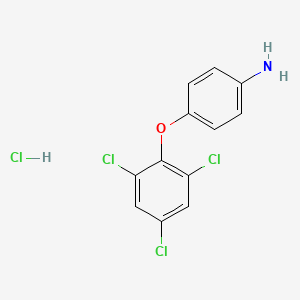
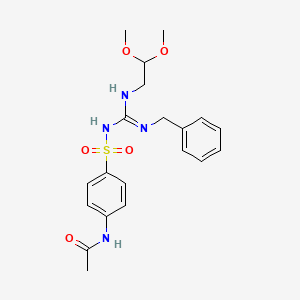
![4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B14465156.png)
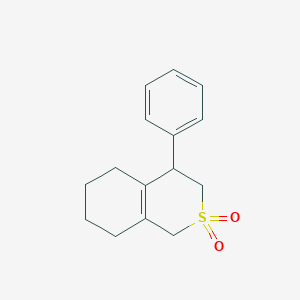
![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
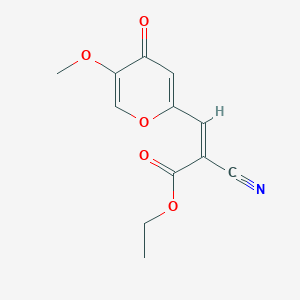
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)



